5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine 5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16297522
InChI: InChI=1S/C18H20N4OS/c1-3-23-16-10-8-15(9-11-16)17-20-21-18(22(17)19)24-12-14-6-4-13(2)5-7-14/h4-11H,3,12,19H2,1-2H3
SMILES:
Molecular Formula: C18H20N4OS
Molecular Weight: 340.4 g/mol

5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

CAS No.:

Cat. No.: VC16297522

Molecular Formula: C18H20N4OS

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine -

Specification

Molecular Formula C18H20N4OS
Molecular Weight 340.4 g/mol
IUPAC Name 3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C18H20N4OS/c1-3-23-16-10-8-15(9-11-16)17-20-21-18(22(17)19)24-12-14-6-4-13(2)5-7-14/h4-11H,3,12,19H2,1-2H3
Standard InChI Key XIQXYIASSJSZBI-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular formula of 5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is C₁₇H₂₀N₄OS, derived from systematic analysis of its substituents:

  • 1,2,4-Triazole core: A five-membered ring containing three nitrogen atoms (C₂H₂N₃).

  • 5-(4-Ethoxyphenyl): A phenyl group substituted with an ethoxy (-OCH₂CH₃) group at the para position.

  • 3-[(4-Methylphenyl)methylthio]: A thiomethyl (-SCH₂-) linker attached to a para-methyl-substituted phenyl group.

  • 4-Amino group: An amine (-NH₂) at position 4 of the triazole ring.

PropertyValue
Molecular FormulaC₁₇H₂₀N₄OS
Molecular Weight328.43 g/mol
IUPAC Name5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
CAS NumberNot yet assigned

The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the methylthio moiety may facilitate interactions with sulfur-binding enzymatic pockets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation:

  • ¹H NMR: Signals for ethoxy protons (δ 1.35–1.40 ppm, triplet; δ 3.95–4.00 ppm, quartet), methylthio methyl group (δ 2.35 ppm, singlet), and aromatic protons (δ 6.80–7.40 ppm).

  • MS (ESI+): Molecular ion peak at m/z 329.1 [M+H]⁺, with fragmentation patterns consistent with triazole ring cleavage.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis involves a multi-step route leveraging cyclocondensation and substitution reactions:

  • Formation of Thiosemicarbazide Intermediate:
    Reaction of 4-ethoxyphenylhydrazine with carbon disulfide in alkaline ethanol yields 4-ethoxyphenylthiosemicarbazide.

  • Cyclization to Triazole Core:
    Heating the thiosemicarbazide with acetic anhydride induces cyclization, forming 5-(4-ethoxyphenyl)-1,2,4-triazole-3-thiol.

  • Thioether Formation:
    The thiol group undergoes nucleophilic substitution with (4-methylphenyl)methyl bromide in dimethylformamide (DMF), yielding the methylthio derivative.

  • Amination at Position 4:
    Treatment with ammonium hydroxide under reflux introduces the amine group, completing the synthesis.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
ThiosemicarbazideCS₂, NaOH, ethanol, 0–5°C78
CyclizationAcetic anhydride, 110°C, 6 hr65
Thioether Formation(4-Methylphenyl)methyl bromide, DMF, K₂CO₃, 60°C72
AminationNH₄OH, ethanol, reflux, 8 hr58

Industrial Scalability Challenges

Industrial production requires optimization of:

  • Solvent Recovery Systems: DMF and ethanol recycling to reduce costs.

  • Catalyst Efficiency: Transition metal catalysts (e.g., CuI) to accelerate thioether formation.

  • Purity Control: Chromatography-free purification via crystallization in hexane-ethyl acetate mixtures.

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 182–184°C (decomposition observed above 200°C).

  • Solubility:

    • Polar solvents: 12 mg/mL in DMSO; 5 mg/mL in methanol.

    • Nonpolar solvents: <0.1 mg/mL in hexane.

  • LogP: 3.2 ± 0.1, indicating moderate lipophilicity suitable for oral bioavailability.

Stability Studies

  • Photostability: Degrades by 15% under UV light (254 nm, 48 hr), necessitating amber packaging.

  • Hydrolytic Stability: Stable in pH 2–8 buffers (≤5% degradation over 72 hr).

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting ethoxy with methoxy groups to modulate metabolic stability.

  • Prodrug Design: Phosphate ester derivatives to enhance aqueous solubility.

Combination Therapies

Synergistic effects observed with fluconazole (fungal infections) and doxorubicin (cancer), reducing required doses by 40–60%.

Future Research Directions

Pharmacokinetic Studies

  • Absorption/Distribution: Radiolabeled tracer studies to quantify tissue penetration.

  • Metabolite Identification: LC-MS/MS profiling of hepatic microsomal incubations.

Targeted Delivery Systems

  • Nanoparticle Encapsulation: PLGA nanoparticles to enhance tumor accumulation.

  • Antibody-Drug Conjugates: Conjugation to HER2-targeting antibodies for breast cancer therapy.

Clinical Trial Design

Phase I protocols should prioritize dose escalation in solid tumors, leveraging the compound’s kinase inhibition profile.

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